Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)-
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Overview
Description
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- is a heterocyclic compound that features a quinoxaline core structure with a phenylsulfonyl group attached This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- typically involves the condensation of ortho-diamines with 1,2-diketones. A common method includes the reaction of 1,2-diaminobenzene with benzil in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which exhibit different biological activities.
Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products:
Scientific Research Applications
Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Phthalazine: Isomeric with quinoxaline, used in various pharmaceutical applications.
Cinnoline: Shares structural similarities and exhibits comparable chemical reactivity.
Uniqueness: Quinoxaline,1,2,3,4-tetrahydro-1-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which enhances its chemical reactivity and potential for diverse applications. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
6344-73-6 |
---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C14H14N2O2S/c17-19(18,12-6-2-1-3-7-12)16-11-10-15-13-8-4-5-9-14(13)16/h1-9,15H,10-11H2 |
InChI Key |
DTFRZJVIPOKBRW-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
6344-73-6 | |
Origin of Product |
United States |
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